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molecular formula C13H18N2O B8382023 1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone

1-(7-Amino-3,4-dihydro-4,4-dimethylquinolin-1(2h)-yl)ethanone

Cat. No. B8382023
M. Wt: 218.29 g/mol
InChI Key: MJEAKFCXJFQXQR-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

The mixture of 1-(4,4-dimethyl-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (0.97 g) and Pd/C (10 wt %, 0.20 g) in 10 ml of MeOH was placed under H2 and stirred at RT for 2 h then filtered through a pad of Celite. Removal of the solvents gave 1-(7-amino-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone as an off-white viscous oil.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[N:5]([C:15](=[O:17])[CH3:16])[CH2:4][CH2:3]1>CO.[Pd]>[NH2:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH3:18])([CH3:1])[CH2:3][CH2:4][N:5]2[C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
CC1(CCN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C2C(CCN(C2=C1)C(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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